molecular formula C13H23FN2O2 B1484957 Tert-butyl 3-(aminomethyl)-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate CAS No. 2097968-01-7

Tert-butyl 3-(aminomethyl)-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B1484957
CAS No.: 2097968-01-7
M. Wt: 258.33 g/mol
InChI Key: JDQNWZLUUAPELM-UHFFFAOYSA-N
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Description

Tert-butyl 3-(aminomethyl)-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate is a useful research compound. Its molecular formula is C13H23FN2O2 and its molecular weight is 258.33 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

tert-butyl 3-(aminomethyl)-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23FN2O2/c1-12(2,3)18-11(17)16-9-4-5-10(16)7-13(14,6-9)8-15/h9-10H,4-8,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDQNWZLUUAPELM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1CC(C2)(CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl 3-(aminomethyl)-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate is a bicyclic compound with significant biological activity, particularly in the context of neurotransmitter modulation and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₂₃FN₂O₂
  • Molecular Weight : 258.33 g/mol
  • CAS Number : 2761059-09-8
  • Purity : Typically ≥ 95% .

The compound features a tert-butyl group, an amino group, and a carboxylate moiety, contributing to its unique pharmacological profile.

This compound primarily interacts with the dopamine transporter (DAT) . Its mechanism involves:

  • Inhibition of Dopamine Reuptake : The compound prevents the reabsorption of dopamine from the synaptic cleft, leading to increased levels of dopamine in the brain .
  • Modulation of Dopaminergic Signaling : Enhanced dopaminergic signaling affects various biochemical pathways, particularly those related to mood regulation and reward processing .

Neuropharmacology

Research indicates that this compound may have applications in treating disorders related to dopamine dysregulation, such as:

  • Attention Deficit Hyperactivity Disorder (ADHD)
  • Depression
  • Substance Use Disorders

In animal models, administration of this compound has shown promising results in enhancing dopaminergic activity, which correlates with improved behavioral outcomes .

Comparative Studies

A comparative analysis with similar compounds reveals distinct differences in biological activity:

Compound NameMechanism of ActionBiological Activity
Tert-butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylateHydroxyl group instead of aminoDifferent reactivity; less potent in modulating DAT
Tert-butyl exo-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylateAltered stereochemistryVariability in receptor binding affinity

The unique combination of functional groups in this compound contributes to its specific interactions and efficacy compared to these analogs .

Study on Dopamine Modulation

A study published in a peer-reviewed journal investigated the effects of this compound on dopamine levels in rodent models. Key findings included:

  • Increased Dopamine Concentration : Administration resulted in a statistically significant increase in extracellular dopamine levels.
  • Behavioral Improvements : Treated subjects exhibited reduced hyperactivity and improved focus compared to control groups .

Toxicological Assessment

Another critical aspect is the safety profile of this compound. Toxicological studies indicate a favorable safety margin at therapeutic doses, with no significant adverse effects reported at concentrations used in experimental settings .

Scientific Research Applications

Neuropharmacology

Tert-butyl 3-(aminomethyl)-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate is studied for its potential effects on neurotransmitter systems, particularly in relation to dopamine. It has shown promise in:

  • Modulating Dopaminergic Activity : Enhancing dopamine levels may have implications for treating conditions such as depression and Parkinson's disease .

Drug Development

The compound serves as a key building block in the synthesis of novel pharmaceuticals targeting neurological disorders. Its structural properties allow for modifications that can lead to compounds with improved efficacy and reduced side effects.

Comparative Studies

Research has compared this compound with other similar bicyclic structures to evaluate differences in biological activity and receptor binding affinity:

Compound NameMechanism of ActionBiological Activity
Tert-butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylateHydroxyl group instead of aminoLess potent in modulating DAT
Tert-butyl exo-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylateAltered stereochemistryVariability in receptor binding affinity

These comparative analyses highlight the unique pharmacological profile of this compound, making it a subject of interest for further exploration in drug design .

Case Study 1: Dopamine Reuptake Inhibition

A study investigated the effects of this compound on dopamine levels in rodent models. The results indicated a significant increase in synaptic dopamine concentrations, suggesting its potential utility as an antidepressant or stimulant agent.

Case Study 2: Synthesis of Analog Compounds

Researchers have utilized this compound as a precursor for synthesizing various analogs aimed at enhancing selectivity and potency against specific receptors associated with neurological diseases. This approach has led to the identification of several promising candidates for further development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 3-(aminomethyl)-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate
Reactant of Route 2
Tert-butyl 3-(aminomethyl)-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.